

Unveiling the Solid-State Architecture of 1,4-Naphthalenedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *1,4-Naphthalenedicarboxylic acid*

Cat. No.: *B1582711*

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This technical guide provides a comprehensive overview of the crystal structure of **1,4-naphthalenedicarboxylic acid**, a key building block in the development of advanced materials, including metal-organic frameworks (MOFs) and high-performance polymers. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and visualizations of the molecular arrangement in the solid state.

Core Crystallographic Data

The crystal structure of **1,4-naphthalenedicarboxylic acid** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$. The crystallographic data and key bond lengths and angles are summarized in the tables below.

Parameter	Value
Chemical Formula	C ₁₂ H ₈ O ₄
Formula Weight	216.19 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.358(2)
b (Å)	5.213(1)
c (Å)	11.834(3)
β (°)	109.48(2)
Volume (Å ³)	485.6
Z	2
Density (calculated)	1.478 g/cm ³

Table 1: Crystal Data and Structure Refinement for **1,4-Naphthalenedicarboxylic Acid**.

Bond	Length (Å)	Angle	Degrees (°)
C1-C2	1.374(3)	C2-C1-C9	120.9(2)
C1-C9	1.420(3)	C1-C2-C3	120.7(2)
C2-C3	1.408(3)	C2-C3-C4	120.1(2)
C3-C4	1.373(3)	C3-C4-C10	120.8(2)
C4-C10	1.421(3)	C1-C9-C10	118.9(2)
C9-C10	1.424(3)	C4-C10-C9	118.4(2)
C1-C11	1.489(3)	C2-C1-C11	119.5(2)
C11-O1	1.258(3)	C9-C1-C11	119.6(2)
C11-O2	1.272(3)	C1-C11-O1	118.1(2)
C1-C11-O2	116.8(2)		
O1-C11-O2	125.1(2)		

Table 2: Selected Bond Lengths and Angles for **1,4-Naphthalenedicarboxylic Acid**.

Experimental Protocol: Single-Crystal X-ray Diffraction

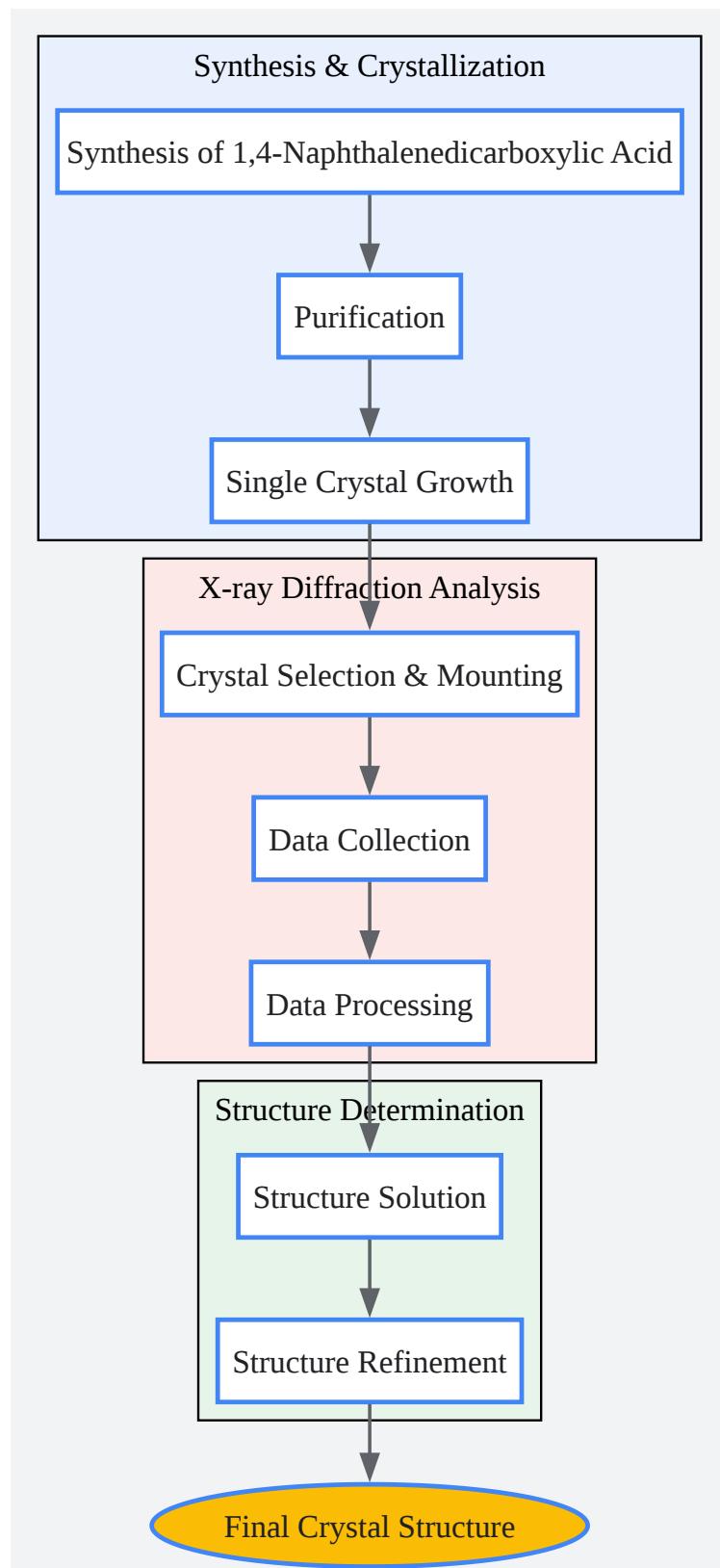
The determination of the crystal structure of **1,4-naphthalenedicarboxylic acid** follows a standardized experimental workflow.

- **Crystal Growth:** Single crystals of **1,4-naphthalenedicarboxylic acid** are grown by slow evaporation of a saturated solution in a suitable organic solvent, such as ethanol or a mixture of ethanol and water. High-purity starting material is essential for obtaining diffraction-quality crystals.
- **Crystal Selection and Mounting:** A well-formed, clear crystal with dimensions of approximately 0.2 x 0.2 x 0.3 mm is selected under a microscope. The crystal is mounted on a glass fiber or a cryoloop and placed on a goniometer head.

- Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and an area detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by least-squares methods against the experimental diffraction data. In the refinement process, the atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.

Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key structural features of **1,4-naphthalenedicarboxylic acid** in the solid state.



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Experimental workflow for crystal structure determination.

Intermolecular interactions in **1,4-naphthalenedicarboxylic acid**.

Structural Insights and Intermolecular Interactions

The crystal packing of **1,4-naphthalenedicarboxylic acid** is dominated by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. These interactions form infinite chains along the crystallographic b-axis. The oxygen atoms of the carboxyl groups act as both hydrogen bond donors and acceptors, creating a robust network.

In addition to hydrogen bonding, π - π stacking interactions between the naphthalene rings of neighboring molecules contribute to the overall stability of the crystal lattice. The planar naphthalene cores are arranged in a parallel-displaced fashion, which is a common packing motif for aromatic systems. This combination of strong, directional hydrogen bonds and weaker, dispersive π - π stacking interactions dictates the physicochemical properties of the solid material.

This detailed understanding of the crystal structure of **1,4-naphthalenedicarboxylic acid** is crucial for its application in materials science, providing a foundation for the rational design of novel functional materials with tailored properties.

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